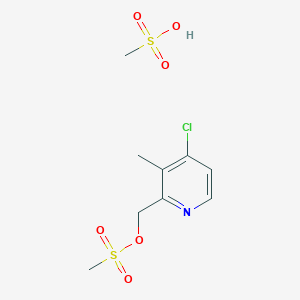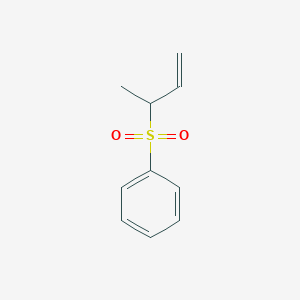
(But-3-ene-2-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-3-ene-2-sulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a but-3-ene-2-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-ene-2-sulfonyl)benzene typically involves the reaction of an arylsulfinate with an allylic carbonate under specific conditions. For instance, a general procedure involves the use of tris(p-methoxyphenyl)phosphine and [Bu4N][Fe(CO)3(NO)] as catalysts in a solvent mixture of DMF and 2-methoxyethanol. The reaction is carried out at 80°C until full conversion of the allylic carbonate is achieved .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(But-3-ene-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the benzene ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Substitution Reactions: The allylic position in the but-3-ene-2-sulfonyl group can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce sulfoxides and sulfones, respectively .
Aplicaciones Científicas De Investigación
(But-3-ene-2-sulfonyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (But-3-ene-2-sulfonyl)benzene involves its reactivity towards electrophiles and nucleophiles. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the allylic position. This reactivity is crucial for its participation in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methyl-but-2-ene-1-sulfonyl)benzene
- (2-Methyl-but-3-ene-2-sulfonyl)benzene
- 1-Fluoro-4-(2-methyl-but-3-ene-2-sulfonyl)-benzene
Uniqueness
(But-3-ene-2-sulfonyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the but-3-ene-2-sulfonyl group allows for unique interactions and reactions that are not observed in other sulfonyl-substituted benzenes .
Propiedades
IUPAC Name |
but-3-en-2-ylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-3-9(2)13(11,12)10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSMHCACYCRLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501346 |
Source


|
| Record name | (But-3-ene-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54897-36-8 |
Source


|
| Record name | (But-3-ene-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
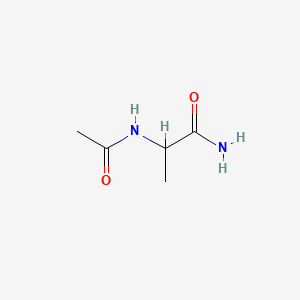
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)
![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)
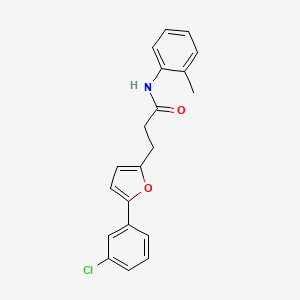
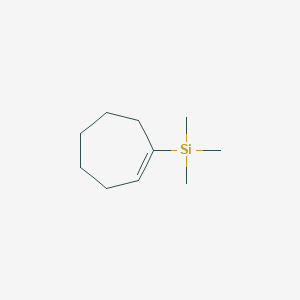
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)

